molecular formula C13H9BrN2O B2847300 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile CAS No. 1021143-01-0

2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

Cat. No.: B2847300
CAS No.: 1021143-01-0
M. Wt: 289.132
InChI Key: OSUWSVFZDVOKPM-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C13H9BrN2O and a molecular weight of 289.13 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile typically involves the reaction of 2-bromo-4-methylphenol with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile can be compared with other similar compounds, such as:

  • 2-(2-Bromo-4-methylphenoxy)benzonitrile
  • 2-(2-Bromo-4-methylphenoxy)pyridine
  • 2-(2-Bromo-4-methylphenoxy)phenol

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of a bromine atom, a methyl group, and a nitrile group, which contribute to its distinct chemical and biological activities .

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c1-9-4-5-12(11(14)7-9)17-13-10(8-15)3-2-6-16-13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUWSVFZDVOKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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